N4-(3-fluorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
4-N-(3-fluorophenyl)-1-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6/c26-19-10-7-11-20(16-19)29-23-22-17-28-32(21-12-5-2-6-13-21)24(22)31-25(30-23)27-15-14-18-8-3-1-4-9-18/h1-13,16-17H,14-15H2,(H2,27,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRBTMIMEOKNPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-fluorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N4-(3-fluorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N4-(3-fluorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N4-(3-fluorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[3,4-d]pyrimidine-4,6-diamine derivatives exhibit diverse biological activities depending on substituent patterns. Key structural variations include:
a) N4 and N6 Substituents
Target Compound :
- N4: 3-Fluorophenyl (electron-withdrawing, enhancing binding via σ-hole interactions).
- N6: 2-Phenylethyl (hydrophobic, promoting membrane permeability and target engagement).
Analogues :
- Chlorine’s larger atomic radius vs. N4-(3,4-Dimethylphenyl)-N6-(2-dimethylaminoethyl) (PR5-LL-CM01, ):
- Dimethylaminoethyl introduces basicity, improving solubility (0.5 µg/mL at pH 7.4) but may reduce blood-brain barrier penetration . N4,N6-Bis(isopropyl) ():
b) Core Modifications
a) Kinase Inhibition
b) Off-Target Effects
- N4-Phenyl vs. N4-Heteroaryl :
Physicochemical Properties
*Calculated based on molecular formulas.
Biological Activity
N4-(3-fluorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly as kinase inhibitors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be represented as follows:
Pyrazolo[3,4-d]pyrimidines are known for their ability to inhibit various kinases. The specific compound under discussion has shown promise in targeting the Src family of kinases and epidermal growth factor receptors (EGFR). These kinases play crucial roles in cell signaling pathways that regulate cell proliferation and survival.
In Vitro Studies
Several studies have evaluated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. Notable findings include:
- Src Kinase Inhibition: A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant Src kinase inhibitory activity. For instance, compounds with similar scaffolds showed IC50 values ranging from 0.47 µM to 5.1 µM against Src kinase .
- EGFR Inhibition: Another study highlighted that new derivatives designed based on the pyrazolo[3,4-d]pyrimidine scaffold showed potent anti-proliferative activities against A549 and HCT-116 cancer cell lines. The most promising derivative exhibited IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity:
| Position | Modification | Effect |
|---|---|---|
| N1 | Bulky groups | Reduced activity |
| N4 | Aromatic substitutions | Enhanced potency |
| C3 | Hydrophobic aryl groups | Improved selectivity |
These insights suggest that careful design of substituents can optimize the inhibitory potential of these compounds.
Case Studies
- Src Kinase Inhibitors: A series of derivatives were synthesized and tested for Src kinase inhibition. The most potent compound demonstrated an IC50 value of 0.47 µM, indicating strong potential for further development as a therapeutic agent against cancers driven by aberrant Src signaling .
- EGFR Targeting: In another investigation focusing on EGFR inhibitors, a derivative showed significant anti-proliferative effects with IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells. This highlights the compound's potential in treating lung cancer .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N4-(3-fluorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Condensation reactions with fluorophenyl and phenylethyl amines under basic conditions (e.g., potassium carbonate as a catalyst) .
- Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred for their ability to dissolve aromatic intermediates .
- Microwave-assisted synthesis or continuous flow chemistry can reduce reaction times and improve yields (e.g., 15–20% yield increase reported in analogous compounds) .
- Purity is optimized via column chromatography or recrystallization, monitored by HPLC or TLC .
Q. How should researchers design initial biological assays to evaluate kinase inhibition potential?
- Methodological Answer :
- In vitro kinase profiling : Use recombinant kinases (e.g., JAK family, EGFR) to assess inhibitory activity. Measure IC50 values via fluorescence polarization or ADP-Glo™ assays .
- Selectivity screening : Test against a panel of 50–100 kinases to identify off-target effects. For example, pyrazolo[3,4-d]pyrimidines often show selectivity for tyrosine kinases over serine/threonine kinases .
- Cell-based assays : Validate activity in cancer cell lines (e.g., HepG2 or MCF-7) using proliferation assays (MTT or CellTiter-Glo) .
Advanced Research Questions
Q. What strategies can resolve contradictions in kinase inhibition data between enzymatic and cell-based assays?
- Methodological Answer :
- Orthogonal validation : Combine enzymatic assays with surface plasmon resonance (SPR) to confirm binding kinetics. Discrepancies may arise from cell permeability or off-target effects .
- Metabolic stability testing : Use liver microsomes to assess compound degradation, which might explain reduced activity in cell assays .
- Proteomic profiling : Employ phosphoproteomics to identify downstream signaling changes, ensuring observed effects are target-mediated .
Q. How can computational modeling guide the design of analogs with improved selectivity for JAK3 over JAK2?
- Methodological Answer :
- Molecular docking : Use crystal structures of JAK3 (PDB: 4LVI) and JAK2 (PDB: 3KRR) to map interactions. The 3-fluorophenyl group may exploit hydrophobic pockets in JAK3’s ATP-binding site .
- MD simulations : Run 100-ns trajectories to evaluate binding stability. Analogous studies show that bulkier substituents (e.g., phenylethyl) reduce JAK2 affinity due to steric clashes .
- Free energy calculations : Predict ΔG binding differences using MM/GBSA. Substituent modifications at N6 (e.g., replacing phenylethyl with cycloheptyl) can enhance selectivity by 5–10-fold .
Q. What experimental approaches are recommended for analyzing structure-activity relationships (SAR) in pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- Systematic substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 3-methoxyphenyl) to assess electronic effects on kinase binding .
- 3D-QSAR modeling : Build CoMFA or CoMSIA models using IC50 data from 20–30 analogs. Hydrophobic and hydrogen-bond acceptor regions are critical for potency .
- Crystallography : Solve co-crystal structures with target kinases to validate SAR hypotheses (e.g., fluorine’s role in π-stacking with Phe-1023 in JAK3) .
Q. How can researchers address poor aqueous solubility during in vivo studies?
- Methodological Answer :
- Formulation optimization : Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to enhance solubility. For analogs with logP > 5, nanoemulsions or liposomal encapsulation improve bioavailability .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the N4 or N6 positions, which hydrolyze in vivo to release the active compound .
- Salt formation : Screen counterions (e.g., HCl or mesylate) to increase solubility by 2–3 orders of magnitude .
Data Contradiction & Validation
Q. What methodologies confirm target engagement when biochemical and phenotypic assays yield conflicting results?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Monitor compound-induced stabilization of the target kinase in lysates or live cells .
- Knockdown/rescue experiments : Use siRNA to silence the target kinase; rescue with a wild-type or mutant construct to confirm on-mechanism effects .
- Chemical proteomics : Employ affinity pulldowns with immobilized analogs to identify off-target binding partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
